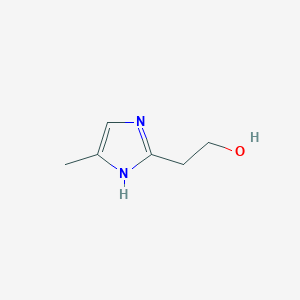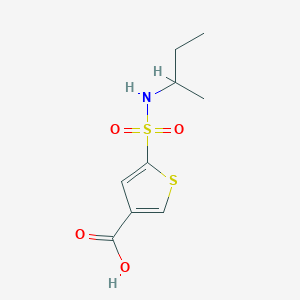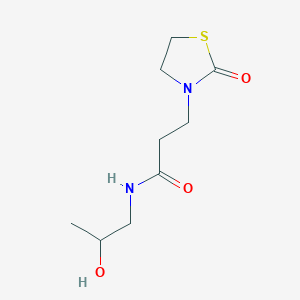
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide typically involves the reaction of a thiazolidinone derivative with a hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The oxothiazolidinone ring can be reduced to form a thiazolidine derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiazolidine derivative.
Substitution: Formation of various substituted amides or thiazolidinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Thiazolidinone derivatives: Compounds with similar structures but different substituents on the thiazolidinone ring.
Hydroxypropyl amides: Compounds with similar hydroxypropyl and amide groups but different core structures.
Uniqueness
n-(2-Hydroxypropyl)-3-(2-oxothiazolidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H16N2O3S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
N-(2-hydroxypropyl)-3-(2-oxo-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C9H16N2O3S/c1-7(12)6-10-8(13)2-3-11-4-5-15-9(11)14/h7,12H,2-6H2,1H3,(H,10,13) |
InChIキー |
WADGAPKSHYOSLA-UHFFFAOYSA-N |
正規SMILES |
CC(CNC(=O)CCN1CCSC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


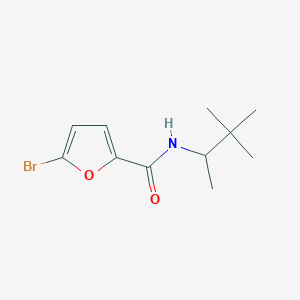
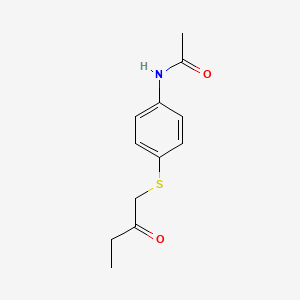

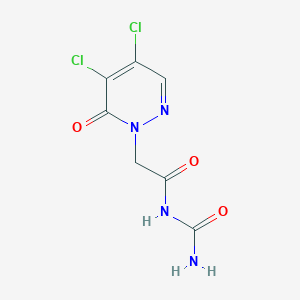

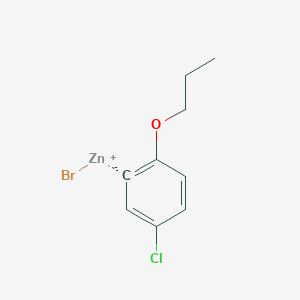
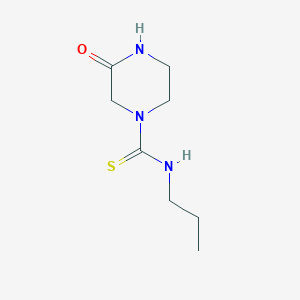
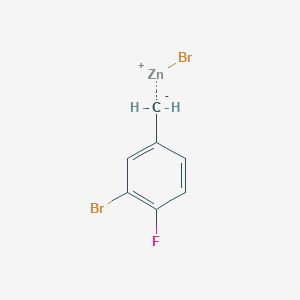
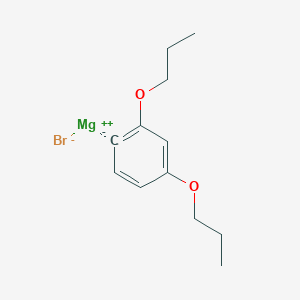


![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
